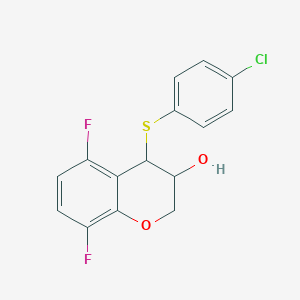

4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol

Overview

Description

The compound “4-((4-Chlorophenyl)thio)-5,8-difluorochroman-3-ol” is a complex organic molecule. It contains a chroman ring, which is a common structural motif in many natural products and pharmaceuticals. The chroman ring is substituted with a 4-chlorophenylthio group and two fluorine atoms, and also has a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The chroman ring might undergo electrophilic aromatic substitution reactions, while the thioether and hydroxyl groups might participate in various oxidation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar hydroxyl group and the aromatic rings might influence its solubility, while the fluorine atoms might affect its reactivity .Scientific Research Applications

Environmental Impact and Degradation of Chlorophenols

Chlorophenols and Aquatic Environment

Chlorophenols, including 4-chlorophenol, are evaluated for their environmental impact, particularly in aquatic settings. These compounds generally exhibit moderate toxicity to both mammalian and aquatic life, with potential for significant fish toxicity over long-term exposure. Environmental persistence varies, with adaptation-dependent degradation rates. Notably, chlorophenols are characterized by strong organoleptic effects (Krijgsheld & Gen, 1986).

Chemical Reactivity and Biological Activity

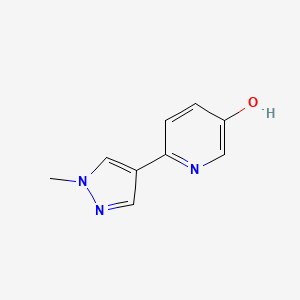

Reactivity of Triazole Derivatives

Derivatives of 1,2,4-triazole, which show structural resemblance in terms of heterocyclic chemistry to potential applications of the compound , demonstrate significant antioxidant and antiradical activity. These compounds have been compared to biogenic amino acids like cysteine, suggesting their potential for beneficial biochemical modulation in radiation-exposed patients (Kaplaushenko, 2019).

Organic Semiconductors and Optoelectronics

BODIPY-based Materials for OLEDs

The development of organic semiconductors for optoelectronics has included the exploration of BODIPY-based materials. These compounds are utilized in various applications, including sensors and organic photovoltaics. The review discusses BODIPY's role in organic light-emitting diodes (OLEDs), highlighting its potential as a metal-free infrared emitter and its adaptability for green to NIR OLED applications (Squeo & Pasini, 2020).

Antioxidant Properties of Chromones

Chromones as Radical Scavengers

Chromones, closely related to fluorochromans in structural terms, are noted for their significant physiological activities, including antioxidant, antidiabetic, antitumor, and anticancer effects. These activities are believed to be associated with chromones' ability to neutralize active oxygen and interrupt free radical processes, potentially offering a pathway to prevent or mitigate cellular damage (Yadav et al., 2014).

Mechanism of Action

properties

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-5,8-difluoro-3,4-dihydro-2H-chromen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O2S/c16-8-1-3-9(4-2-8)21-15-12(19)7-20-14-11(18)6-5-10(17)13(14)15/h1-6,12,15,19H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYALFOHXBMXTOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(C=CC(=C2O1)F)F)SC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729269 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944944-61-0 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-5,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

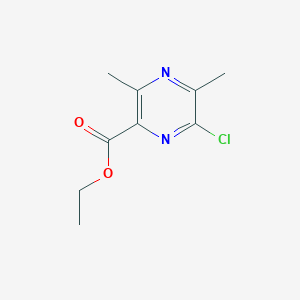

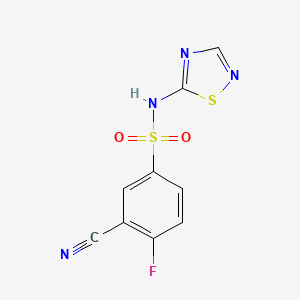

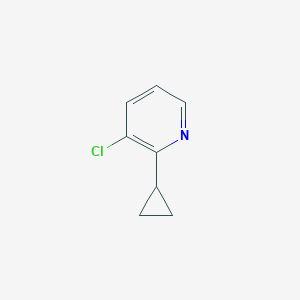

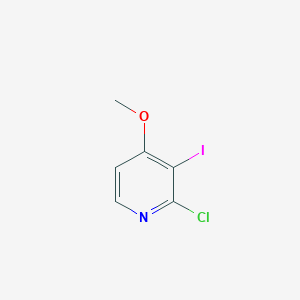

Synthesis routes and methods

Procedure details

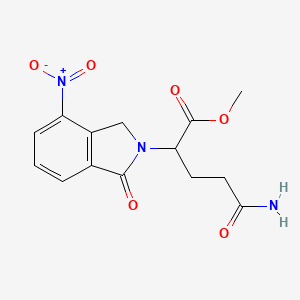

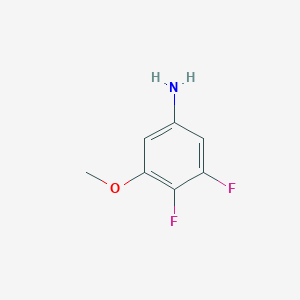

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

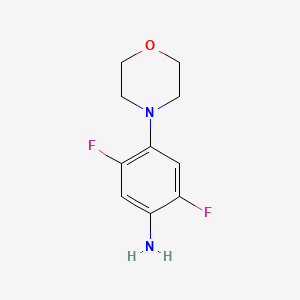

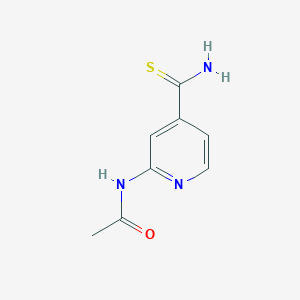

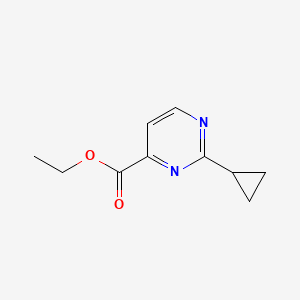

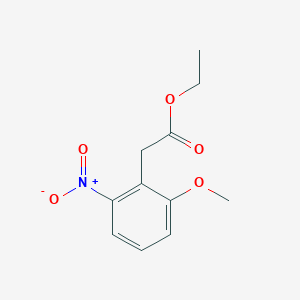

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)

![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)

![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)